
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate serves as a valuable intermediate for constructing complex molecules, particularly in the synthesis of chiral compounds.
Biology and Medicine: The compound’s chiral nature makes it useful in the development of pharmaceuticals, where stereochemistry plays a crucial role in drug efficacy and safety. It can be used in the synthesis of chiral drugs or as a building block for biologically active molecules.
Industry: In the chemical industry, this compound can be utilized in the production of fine chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its mechanism would be related to its interaction with specific molecular targets, such as enzymes or receptors, influenced by its stereochemistry.
Comparison with Similar Compounds
- (1R,2S)-2-phenylcyclopropanecarboxylate
- (1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate
Comparison: Compared to similar compounds, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has a larger ring size, which can influence its reactivity and the types of reactions it undergoes. The presence of the phenylmethoxycarbonyl group also adds steric and electronic effects that can affect its chemical behavior and applications.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
648432-92-2 |
|---|---|
Molecular Formula |
C13H13O4- |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m1/s1 |
InChI Key |
QPQJKZNHXUCVLC-MNOVXSKESA-M |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


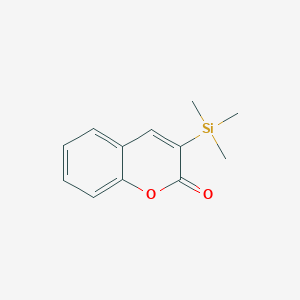
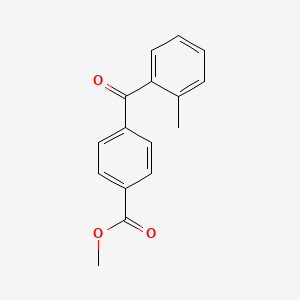
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
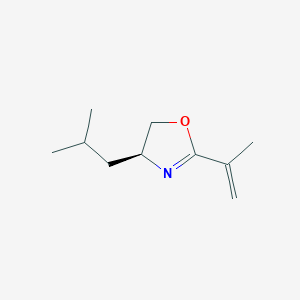
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
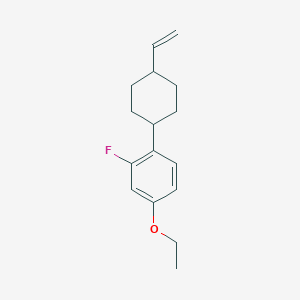
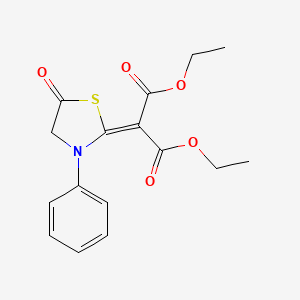
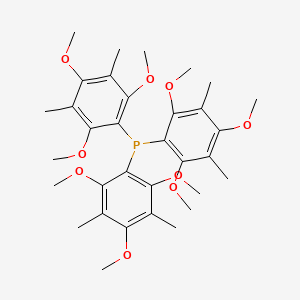
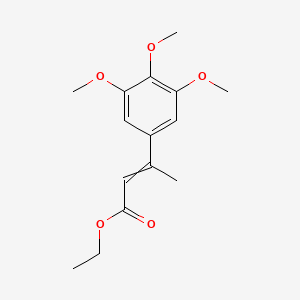
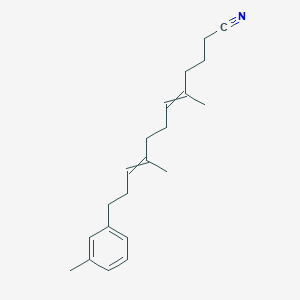
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
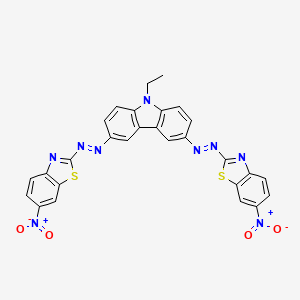
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
